Fepradinol
CAS No.: 63075-47-8
Cat. No.: VC0527925
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63075-47-8 |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol |
| Standard InChI | InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 |
| Standard InChI Key | PVOOBRUZWPQOER-UHFFFAOYSA-N |
| SMILES | CC(C)(CO)NCC(C1=CC=CC=C1)O |
| Canonical SMILES | CC(C)(CO)NCC(C1=CC=CC=C1)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Fepradinol (IUPAC name: 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol) is a secondary alcohol with a molecular formula of and a molecular weight of 209.28 g/mol . Its structure features a phenylethylamine backbone modified with hydroxyl and methyl groups, conferring amphiphilic properties . The hydrochloride salt form (CAS 67704-50-1) has a molecular weight of 245.74 g/mol, enhancing its solubility in aqueous media . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.084 g/cm³ | |
| Boiling Point | 343°C at 760 mmHg | |
| Flash Point | 118.1°C | |
| SMILES Notation | CC(C)(CO)NCC(C1=CC=CC=C1)O |
The compound’s stereochemistry remains partially characterized, with unresolved configurations at the chiral centers .
Pharmacological Efficacy in Preclinical Models
Acute Inflammation
In carrageenin-induced pleurisy, fepradinol (100 mg/kg) reduced exudate volume by 70% and leukocyte migration by 65%, comparable to piroxicam but with faster onset . It also mitigated endotoxin-induced diarrhea in mice, highlighting dual anti-inflammatory and antidiarrheal effects .
Chronic Inflammation
While human trials are absent, chronic rodent models showed sustained suppression of granuloma formation and collagen-induced arthritis . The compound’s ability to modulate gamma-glutamyltransferase levels suggests tissue-protective effects .
Comparative Pharmacodynamics
Fepradinol’s divergence from cyclooxygenase inhibition is illustrated below:
| Parameter | Fepradinol | Indomethacin |
|---|---|---|
| Prostaglandin Inhibition | None | Yes |
| Zymosan Edema Suppression | 85% | Ineffective |
| Vascular Permeability | 55% Reduction | 20% Reduction |
This profile positions fepradinol as a candidate for inflammatory conditions where prostaglandins mediate tissue repair, such as mucosal healing.
Synthesis and Industrial Production
Fepradinol is synthesized via reductive amination of 2-hydroxy-2-phenylethylamine with 2-methyl-1,2-propanediol, yielding a racemic mixture . Industrial batches (98% purity) are priced at $Inquiry/100g, though scalable production methods remain proprietary .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume